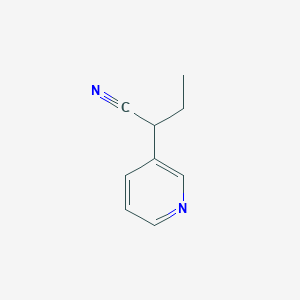

2-(Pyridin-3-yl)butanenitrile

説明

2-(Pyridin-3-yl)butanenitrile is an organic compound with the molecular formula C11H12N2.

特性

分子式 |

C9H10N2 |

|---|---|

分子量 |

146.19 g/mol |

IUPAC名 |

2-pyridin-3-ylbutanenitrile |

InChI |

InChI=1S/C9H10N2/c1-2-8(6-10)9-4-3-5-11-7-9/h3-5,7-8H,2H2,1H3 |

InChIキー |

RRLKEXAHSJGITH-UHFFFAOYSA-N |

正規SMILES |

CCC(C#N)C1=CN=CC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)butanenitrile can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . Another method involves the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst, with oil bath heating to control the temperature between 120-160°C .

Industrial Production Methods

Industrial production methods for 2-(Pyridin-3-yl)butanenitrile are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods mentioned above.

化学反応の分析

Types of Reactions

2-(Pyridin-3-yl)butanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines.

科学的研究の応用

2-(Pyridin-3-yl)butanenitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as improved solubility and stability.

作用機序

The mechanism of action of 2-(Pyridin-3-yl)butanenitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of ergosterol in yeast cells by targeting sterol 14-alpha demethylase (CYP51), thereby exhibiting antifungal activity . Additionally, its structure allows it to interact with various enzymes and receptors, leading to diverse biological effects .

類似化合物との比較

2-(Pyridin-3-yl)butanenitrile can be compared with other similar compounds, such as:

Pyridine: A six-membered aromatic heterocycle with similar electronic structure and reactivity.

Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms, known for its therapeutic properties.

Imidazole: A five-membered heterocyclic compound with broad chemical and biological properties.

The uniqueness of 2-(Pyridin-3-yl)butanenitrile lies in its specific structure, which combines the properties of pyridine and nitrile groups, allowing for versatile applications in various fields.

生物活性

2-(Pyridin-3-yl)butanenitrile, with the molecular formula CHN, is an organic compound that has gained attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound is characterized by its pyridine ring, which is a common structural motif in many biologically active molecules. This article provides a detailed examination of its biological activity, including case studies, research findings, and data tables.

Anticancer Properties

Research indicates that 2-(pyridin-3-yl)butanenitrile exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it was reported to inhibit tyrosine phosphorylation, a critical pathway involved in cancer cell signaling and proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human cancer cell lines demonstrated that 2-(pyridin-3-yl)butanenitrile reduced cell viability by up to 60% at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Antifungal Activity

In addition to its anticancer effects, 2-(pyridin-3-yl)butanenitrile has demonstrated antifungal activity against various strains, including Candida albicans. The compound's ability to disrupt fungal cell membranes and inhibit biofilm formation has been particularly noted.

Table 1: Antifungal Activity of 2-(Pyridin-3-yl)butanenitrile

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition (%) |

|---|---|---|

| Candida albicans | 25 µg/mL | 70% |

| Aspergillus niger | 30 µg/mL | 65% |

| Cryptococcus neoformans | 20 µg/mL | 80% |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which could have implications for treating neurodegenerative diseases. Studies suggest that it can stimulate neurite growth, potentially aiding in recovery from neuroinflammatory conditions.

Target Interaction

The biological activities of 2-(pyridin-3-yl)butanenitrile are believed to be mediated through its interaction with specific cellular targets. Similar compounds have been shown to interact with γ-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system. This interaction may contribute to both its neuroprotective effects and potential anxiolytic properties.

Biochemical Pathways

The compound influences several biochemical pathways:

- Inhibition of Tyrosine Kinases : This action disrupts signaling pathways critical for cancer cell survival.

- Disruption of Fungal Cell Membranes : By affecting membrane integrity, it inhibits fungal growth and biofilm formation.

Toxicity and Safety Profile

Current studies indicate that 2-(pyridin-3-yl)butanenitrile exhibits low toxicity towards human cells at concentrations used for therapeutic effects. However, comprehensive toxicity studies are necessary to establish a complete safety profile.

Pharmaceutical Development

Due to its diverse biological activities, 2-(pyridin-3-yl)butanenitrile holds promise for development as a therapeutic agent in cancer treatment and antifungal therapies. Its role as a scaffold for synthesizing new bioactive compounds is also being explored.

Material Sciences

The compound's photoluminescent properties make it a candidate for applications in organic electronics, such as OLEDs (Organic Light Emitting Diodes).

Future Directions

Research on 2-(pyridin-3-yl)butanenitrile is ongoing, with several areas identified for future exploration:

- Mechanistic Studies : Further investigation into its mechanisms of action against cancer cells and fungi.

- Synthesis Optimization : Developing more efficient synthesis methods to facilitate broader application.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Broader Therapeutic Applications : Exploring potential uses in treating other diseases beyond cancer and fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。